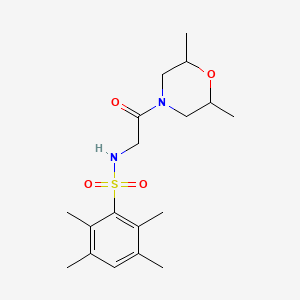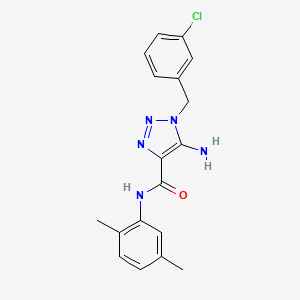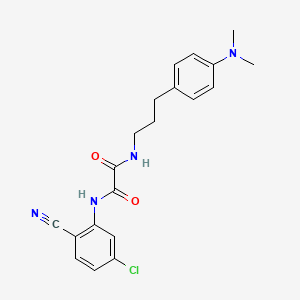methanone CAS No. 329702-13-8](/img/structure/B2707644.png)
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of novel chemical compounds involving 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone and their derivatives has been a subject of research. These compounds are often synthesized to study their chemical properties and potential applications. For instance, Yoshida et al. (1988) explored the preparation of cyclopropenone oximes and their reactions with isocyanates, yielding diazaspiro[2.3]hexenones, which are of interest in organic chemistry (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, & Matsumoto, 1988).
Potential Anticancer and Antimicrobial Properties
- Research has been conducted on the potential anticancer and antimicrobial properties of compounds related to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant potency against cancer cell lines and pathogenic strains, indicating the relevance of these compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Photochemical Transformations
- The photochemical properties of related isoxazolyl compounds have been investigated. Marubayashi et al. (1992) studied the unique photoreaction of a related compound, uncovering its transformation into various β-lactam compounds, a class of antibiotics. This study highlights the potential of these compounds in developing new pharmaceuticals (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Molecular Docking and Bioactivity Studies
- Molecular docking and bioactivity studies of compounds structurally related to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone have been conducted. These studies aim to understand how these compounds interact with biological targets and their potential as therapeutic agents. For example, Jayasheela et al. (2018) investigated the anti-Candida properties of a related compound, providing insights into its mechanism of action and potential applications in treating fungal infections (Jayasheela, Al-Wahaibi, Periandy, Hassan, Sebastian, Xavier, Daniel, El-Emam, & Attia, 2018).
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-16(17(21-25-13)14-7-3-4-8-15(14)20)18(23)22-11-12-24-19(22)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNRMLVTKOVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCOC34CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
![6-(4-methoxybenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2707562.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)

![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)

![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)
